4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole
Description
Properties
Molecular Formula |
C11H8ClN3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-chloro-7-methyl-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C11H8ClN3/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h2-5H,1H3,(H,13,14,15) |
InChI Key |
XVQFFPLKKIZFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)N=CN=C3Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 7 Methyl 9h Pyrimido 4,5 B Indole and Its Structural Analogues
Multi-Step Synthetic Routes to the Pyrimido[4,5-b]indole Core Structure
The construction of the tricyclic pyrimido[4,5-b]indole core is typically achieved through multi-step sequences that involve the initial formation of either the indole (B1671886) or the pyrimidine (B1678525) ring, followed by the annulation of the second heterocyclic ring.
Strategies for Indole Ring Formation
Several classic and modern synthetic methods can be employed for the construction of the indole ring as the foundational component of the pyrimido[4,5-b]indole system. One prominent method is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For the synthesis of a 7-methyl-substituted indole precursor, one could start with a (4-methylphenyl)hydrazine and a suitable carbonyl compound.
Another versatile method is the palladium-catalyzed intramolecular arylation, which can be used to form the indole scaffold from appropriately substituted anilines. researchgate.net For instance, a four-step synthesis starting from o-halonitrobenzenes is a common approach to generate substituted 9H-pyrimido[4,5-b]indoles. mdpi.com A general route involves the reaction of a starting material like 1-fluoro-2-nitrobenzene with ethyl-2-cyanoacetate, followed by reductive cyclization to form an ethyl-2-amino-1H-indole carboxylate derivative. nih.gov
Pyrimidine Ring Annulation Approaches
Once the substituted indole nucleus is in hand, the next critical step is the annulation of the pyrimidine ring. A common strategy is to start from a 2-amino-1H-indole carboxylate derivative, which can be cyclized in formamide to yield a 9H-pyrimido[4,5-b]indol-4-ol. nih.gov
Alternatively, a four-component synthesis has been developed for 2-phenyl-9H-pyrimido[4,5-b]indoles using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide as the nitrogen source under transition-metal-free conditions. This method forms the pyrimidine ring in a one-pot [4+2] annulation reaction. mdpi.comresearchgate.net While this specific example leads to a 2-phenyl substituted product, the underlying strategy of building the pyrimidine ring onto an existing indole core is a key concept.
Another approach involves the use of 2-aminoindoles reacting with 2,4,6-tris(fluoroalkyl)-1,3,5-triazines via an inverse electron-demand Diels-Alder reaction to produce 2,4-di(fluoroalkyl)-9H-pyrimido[4,5-b]indoles. fluorine1.ru
Sequential Functionalization for Chloro at C4 and Methyl at C7 Positions
The introduction of a chlorine atom at the C4 position is a common transformation. This is typically achieved by treating the corresponding 4-hydroxy (or 4-oxo) precursor with a chlorinating agent. For example, 9H-pyrimido[4,5-b]indol-4-ol can be chlorinated using phosphorus oxychloride (POCl3) to yield 4-chloro-9H-pyrimido[4,5-b]indole. nih.gov This 4-chloro derivative is a versatile intermediate for further functionalization, particularly through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com
A multi-step synthesis of N(4)-(substituted phenyl)-N(4)-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines also involves a chlorination step as a key part of the sequence. nih.gov Similarly, the synthesis of 4-fluoroalkyl-9H-pyrimido[4,5-b]indoles involves the chlorination of a pyrimidone precursor to form a 4-chloropyrimidine intermediate. fluorine1.ru
| Precursor | Reagent | Product | Reference |
| 9H-pyrimido[4,5-b]indol-4-ol | POCl3 | 4-chloro-9H-pyrimido[4,5-b]indole | nih.gov |
| 6-fluoroalkyl-2-(methylthio)pyrimidin-4(3H)-one | Not specified | 4-chloropyrimidines | fluorine1.ru |
The introduction of a methyl group at the C7 position of the indole ring is ideally accomplished by starting with a pre-functionalized indole precursor, such as 5-methyl-2-amino-1H-indole-3-carboxylate. This ensures regiochemical control.
However, if the pyrimido[4,5-b]indole core is already formed, direct methylation of the indole ring is generally challenging due to the potential for reaction at multiple sites, including the indole nitrogen (N9). Alkylation at the N9 position is a more commonly reported modification. For instance, methylation at the N5 position of the isomeric pyrimido[5,4-b]indoles has been achieved by deprotonation with a strong base like sodium hydride, followed by reaction with a methylating agent. nih.govacs.org A similar strategy could potentially be explored for C-methylation under specific conditions, though it is not a standard approach.
Palladium-catalyzed methylation with trimethylaluminium has been used to introduce a methyl group at the 4-position of a 4,6-dichloropyrimido[4,5-b]indole nucleoside. rsc.org This highlights the potential of cross-coupling reactions for the introduction of alkyl groups.
| Precursor | Reagent | Product | Reference |
| pyrimido[5,4-b]indole | NaH, Methylating agent | N-5 methyl derivative | nih.govacs.org |
| 4,6-dichloropyrimido[4,5-b]indole nucleoside | Trimethylaluminium, Pd catalyst | 4-methyl derivative | rsc.org |
Advanced Synthetic Methodologies for Pyrimido[4,5-b]indoles
Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex heterocyclic systems like pyrimido[4,5-b]indoles.
Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the synthesis of complex molecules from simple starting materials in a single step, which is both atom-economical and environmentally friendly. nih.gov As mentioned earlier, a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed, which forms four C-N bonds in one pot. mdpi.comresearchgate.net
Palladium-catalyzed reactions are also at the forefront of advanced synthetic methodologies. An intramolecular Heck cyclization has been utilized as a key step in a four-step synthesis of 4-fluoroalkyl-9H-pyrimido[4,5-b]indoles. fluorine1.ru This approach involves the formation of the indole ring through a palladium-catalyzed C-C bond formation.
Furthermore, palladium-catalyzed annulation of imidazo[1,2-a]pyridines with N-methyl indoles has been shown to produce conjugated imidazopyridine fused indole derivatives through a double C-H bond activation mechanism. rsc.org While this example does not directly yield a pyrimido[4,5-b]indole, the underlying principles of C-H activation and annulation are applicable to the development of novel synthetic routes to this scaffold.
Palladium-Catalyzed Cross-Coupling and Cyclization Reactions
Palladium-catalyzed reactions are powerful tools for the construction of complex heterocyclic systems like pyrimido[4,5-b]indoles. These methods offer high efficiency and regioselectivity. One established approach involves the intramolecular arylation of pyrimidine substrates. For instance, 4-anilino-5-iodopyrimidines can undergo palladium-catalyzed cyclization to form the pyrimido[4,5-b]indole core. This strategy relies on the formation of a C-C bond between the pyrimidine and indole rings, facilitated by a palladium catalyst such as Pd(OAc)₂(PPh₃)₂ in the presence of a base. While a specific example for the 7-methyl derivative is not detailed in the provided literature, this methodology is broadly applicable for the synthesis of various substituted pyrimido[4,5-b]indoles.
Another palladium-catalyzed approach involves the amidation of haloindoles followed by cyclization. For example, 3-bromo-1H-indole-2-carbaldehydes can be coupled with amides in a palladium-catalyzed reaction, followed by an intramolecular cyclization to afford the pyrimido[4,5-b]indole scaffold mdpi.com. The optimization of such reactions often involves screening different palladium sources, ligands, bases, and solvents to achieve the best yields, as illustrated in the table below for a related system.
| Entry | Pd Source/Ligand | Solvent | Base | Yield (%) |
| 1 | Pd₂(dba)₃ / BINAP | toluene | Cs₂CO₃ | 90 |
| 2 | Pd₂(dba)₃ / BINAP | dioxane | Cs₂CO₃ | 78 |
| 3 | Pd(OAc)₂ / BINAP | toluene | Cs₂CO₃ | 55 |
| 4 | PdCl₂(PPh₃)₂ | toluene | Cs₂CO₃ | - |
This table represents optimization data for a related palladium-catalyzed amidation/cyclization reaction and is illustrative of the conditions that could be applied for the synthesis of 7-methyl-pyrimido[4,5-b]indoles.
Multi-Component Reaction (MCR) Strategies for Scaffold Assembly
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of diverse heterocyclic scaffolds, including 9H-pyrimido[4,5-b]indoles. These reactions allow for the formation of complex molecules in a single step from three or more starting materials, which simplifies the synthetic process and reduces waste.
A notable example is the four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles from indole-3-carboxaldehydes, aromatic aldehydes, and ammonium iodide under transition-metal-free conditions organicreactions.org. The pyrimidine ring is constructed in a one-pot [4+2] annulation reaction. This methodology has been successfully applied to synthesize a variety of substituted pyrimido[4,5-b]indoles, including those with substituents on the indole ring, such as 7-fluoro and 7-methoxy derivatives, which are structurally analogous to the 7-methyl target organicreactions.org. The yields for these reactions are generally moderate to good, as shown in the table below.
| Indole-3-carboxaldehyde Substituent | Aromatic Aldehyde | Product Substituent | Yield (%) |
| 7-Fluoro | Benzaldehyde | 7-Fluoro-2-phenyl | 72 |
| 7-Methoxy | Benzaldehyde | 7-Methoxy-2-phenyl | 23 |
| 6-Methyl | Benzaldehyde | 6-Methyl-2-phenyl | 71 |
| 5-Chloro | Benzaldehyde | 5-Chloro-2-phenyl | 96 |
Data from a four-component synthesis of various substituted 2-phenyl-9H-pyrimido[4,5-b]indoles, demonstrating the feasibility of substitutions on the indole ring. organicreactions.org
Electrochemical Synthetic Pathways
Electrochemical methods offer a green and efficient alternative for the synthesis of heterocyclic compounds, often avoiding the need for harsh reagents. While specific electrochemical routes for the synthesis of 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole are not extensively documented, the general pyrimido[4,5-b]indole scaffold can be synthesized using these techniques. For instance, the electrochemical oxidation of catechols in the presence of 2,4-diamino-6-hydroxypyrimidine in an aqueous medium can lead to the formation of pyrimido[4,5-b]indole derivatives. This process proceeds via an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism, where an electrochemically generated o-benzoquinone undergoes a Michael-type addition with the pyrimidine derivative. This approach highlights the potential for developing environmentally benign synthetic routes to this class of compounds.
Derivatization and Further Functionalization of the Pyrimido[4,5-b]indole Core
The 4-chloro substituent on the pyrimido[4,5-b]indole ring is a key functional handle that allows for a wide range of derivatization reactions, primarily through nucleophilic aromatic substitution. Additionally, the indole moiety itself can be further functionalized to introduce diverse substituents.
Nucleophilic Displacement Reactions at C4
The chlorine atom at the C4 position of the pyrimido[4,5-b]indole core is highly susceptible to nucleophilic displacement, making it an excellent site for introducing a variety of functional groups. This reactivity is a cornerstone of the medicinal chemistry of this scaffold, allowing for the synthesis of large libraries of compounds for biological screening.
A common application of this reaction is the introduction of amino substituents by reacting the 4-chloro derivative with primary or secondary amines. For example, 4-chloro-9H-pyrimido[4,5-b]indole can be treated with various amines to afford the corresponding 4-amino-9H-pyrimido[4,5-b]indole derivatives organic-chemistry.orgnih.gov. The reaction conditions typically involve heating the reactants in a suitable solvent, such as n-butanol, often in the presence of a base like diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.
The following table provides examples of nucleophilic displacement reactions on a related 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole, demonstrating the versatility of this approach.
| Nucleophile | Product | Yield (%) |
| (S)-tert-butyl 3-aminopiperidine-1-carboxylate | (S)-tert-butyl 3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate | 76 |
This reaction was performed on a 7-iodo analogue, but the reactivity at the C4 position is expected to be similar for the 7-methyl derivative. ekb.eg
Substituent Modifications on the Indole Moiety
Further functionalization of the pyrimido[4,5-b]indole core can be achieved by modifying substituents on the indole ring. For analogues that contain a suitable functional group on the indole moiety, such as a halogen, a variety of cross-coupling reactions can be employed.
For instance, a 7-iodo-pyrimido[4,5-b]indole derivative can undergo Sonogashira coupling with terminal alkynes to introduce an ethynyl group at the 7-position. This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst and a base like triethylamine ekb.eg. This demonstrates that the indole ring can be further elaborated even after the construction of the fused pyrimidine ring and derivatization at the C4 position. While a methyl group at the 7-position is generally unreactive towards cross-coupling, this example illustrates the potential for functionalizing other positions on the indole ring if they are appropriately substituted.
Structure Activity Relationship Sar Studies of 4 Chloro 7 Methyl 9h Pyrimido 4,5 B Indole Analogues
Positional and Substituent Effects on Biological Potency and Selectivity
The biological activity of the 9H-pyrimido[4,5-b]indole scaffold is highly sensitive to the nature and position of its substituents. Modifications to the pyrimidine (B1678525) ring, the indole (B1671886) nucleus, and the appended side chains have profound impacts on the compound's interaction with its biological targets.
Influence of Halogenation at C4 and C7
Halogenation at the C4 and C7 positions of the pyrimido[4,5-b]indole core plays a pivotal role in both synthetic strategy and biological activity. The chloro group at the C4 position is a key synthetic handle, often introduced using reagents like phosphorus oxychloride (POCl₃), which then allows for nucleophilic displacement to introduce a variety of side chains. nih.govnih.gov This C4-chloro intermediate is crucial for creating libraries of analogues with diverse substitutions at this position. nih.govnih.gov
The presence of a halogen on the indole ring, specifically a chloro group at C7, is a defining feature of a series of potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. nih.govmdpi.com In these inhibitors, the 7-chloro-9H-pyrimido[4,5-b]indole scaffold demonstrates stable interactions with the hinge residues of the kinase's ATP binding site. mdpi.com The halogen-substituted ring points towards a hydrophobic region, suggesting its importance in anchoring the molecule within the target protein. mdpi.com While direct comparisons of different halogens at C7 in the same assay are limited, the prevalence of the 7-chloro substitution in active compounds underscores its favorable contribution to binding affinity. nih.govmdpi.com
Similarly, studies on related scaffolds have shown that halogenation can significantly impact biological outcomes. For instance, in a series of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines designed as VEGFR-2 inhibitors, the 5-chloro substituent was introduced to provide conformational restriction, which may enhance specificity for certain kinases. nih.gov
| Position | Substituent | Effect on Biological Activity/Role | Target/Application |
|---|---|---|---|
| C4 | Chloro (Cl) | Serves as a key reactive intermediate for nucleophilic substitution to introduce diverse side chains. nih.govnih.gov | General Synthesis, Kinase Inhibitors, Microtubule Depolymerizing Agents |
| C7 | Chloro (Cl) | Crucial for potent GSK-3β inhibition; the substituted ring interacts with a hydrophobic pocket in the ATP binding site. mdpi.com | GSK-3β Inhibition |
| C7 | Fluoro (F), Bromo (Br) | Various halogen substitutions on the indole ring are synthetically accessible and generally well-tolerated. mdpi.com | General Synthesis |
| Position | Substituent | Effect on Biological Activity | Target/Application |
|---|---|---|---|
| C7 | Methyl (CH₃) | Part of the core structure of many analogues; contributes to the molecule's overall physicochemical properties. | General Scaffold |
| C2 | Amino (NH₂) | Incorporation of an amino group at C2 is a feature in potent VEGFR-2 inhibitors. nih.gov | VEGFR-2 Inhibition |
| C2 | Varied Substituents | This position has been varied in the design of microtubule depolymerizing agents. nih.gov | Microtubule Depolymerizing Agents |
Effects of Diverse Side Chain Incorporations (e.g., Piperidine (B6355638), Cyanoethyl, Anilino Moieties)
The introduction of diverse side chains, typically by displacing the C4-chloro group, is a cornerstone of SAR studies for this scaffold. This strategy has yielded potent and selective inhibitors for various targets.
Anilino Moieties: Nucleophilic displacement of the C4-chloro group with substituted anilines is a common and effective strategy. nih.gov In the pursuit of microtubule depolymerizers, N⁴-aryl groups were found to be critical for activity. For example, displacement with 4-methoxy-N-methyl aniline (B41778) led to compounds with nanomolar potency against several cancer cell lines. nih.gov Similarly, for VEGFR-2 inhibitors, a series of N⁴-substituted phenyl moieties were explored, with a 4-chlorophenyl substitution proving to be the most potent in the series. nih.gov
Piperidine and Cyanoethyl Moieties: A notable example of side chain optimization comes from the development of GSK-3β inhibitors derived from a tofacitinib-based screening hit. The initial hit, 3-((3R,4R)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile, features a complex side chain at the C4 position. nih.gov SAR studies revealed that replacing the amide linker with a tertiary amine was beneficial for binding affinity. Furthermore, the cyanoethyl substituent on the piperidine nitrogen was identified as an essential structural feature. mdpi.com The nitrile group is believed to form crucial hydrogen bonding interactions within the active site. Removing or altering this group significantly diminishes or abolishes activity. nih.govmdpi.com
| Side Chain Type | Example Moiety | Key Findings | Target |
|---|---|---|---|
| Anilino | 4-methoxy-N-methyl aniline | Resulted in compounds with two-digit nanomolar potency against cancer cell lines. nih.gov | Microtubule Depolymerization |
| Anilino | 4-chlorophenyl | The most potent substitution in a series of VEGFR-2 inhibitors. nih.gov | VEGFR-2 |
| Piperidine | (3R,4R)-3-(methylamino)-4-methylpiperidine | Serves as a scaffold to position other crucial functional groups. nih.gov | GSK-3β |
| Cyanoethyl | Attached to piperidine nitrogen | The nitrile group is essential for activity, likely through hydrogen bonding. nih.govmdpi.com | GSK-3β |
Role of N9-Substitution on Biological Activity
The hydrogen atom on the indole nitrogen at position N9 plays a significant role in biological activity, often acting as a hydrogen bond donor. In the case of the 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, molecular modeling and SAR data support the hypothesis that the N9-H forms a key hydrogen bond with the hinge backbone of the kinase. mdpi.com This was confirmed experimentally when methylation of the indole nitrogen (N9 position) of an active compound resulted in a complete loss of GSK-3β inhibitory activity. mdpi.com This finding highlights that while N9-alkylation is a common synthetic modification for indole-containing compounds, it can be detrimental to activity if the N9-H is involved in a critical protein-ligand interaction. mdpi.com
| Position | Substituent | Effect on Biological Activity | Rationale |
|---|---|---|---|
| N9 | Hydrogen (H) | Essential for GSK-3β inhibition. mdpi.com | Acts as a hydrogen bond donor to the kinase hinge region. mdpi.com |
| N9 | Methyl (CH₃) | Abolished GSK-3β inhibitory activity. mdpi.com | Prevents the crucial hydrogen bond donation. mdpi.com |
Stereochemical Considerations in Structurally Related Pyrimido[4,5-b]indole Analogues
Stereochemistry can be a determining factor in the biological activity of pyrimido[4,5-b]indole analogues, particularly those with chiral side chains. The GSK-3β inhibitor, 3-((3R,4R)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile, is a clear example. nih.gov The specific (3R,4R) configuration of the substituted piperidine ring is critical for orienting the methylamino group and the N-linked cyanoacetyl moiety in the correct conformation for optimal binding to the kinase.
To further probe the importance of the side chain's conformation, a rigidization approach was employed. This led to the synthesis of a derivative where the piperidine ring was replaced by a conformationally restricted octahydropyrrolo[2,3-c]pyridine system. nih.gov This rigid analogue, 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile, displayed a potent IC₅₀ value of 130 nM against GSK-3β, confirming that a specific spatial arrangement of the pharmacophoric elements is indeed required for high affinity. nih.gov These findings underscore the importance of controlling stereochemistry and conformational flexibility in the design of potent and selective inhibitors based on the pyrimido[4,5-b]indole scaffold.
Biological Target Identification and Mechanistic Characterization of 4 Chloro 7 Methyl 9h Pyrimido 4,5 B Indole Analogues
Kinase Inhibition Profiles
The 9H-pyrimido[4,5-b]indole core structure has proven to be a privileged scaffold for the development of potent kinase inhibitors, targeting several key enzymes involved in cellular regulation.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
A notable area of research has been the development of 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that is a significant target in the study of neurodegenerative diseases nih.govnih.govmdpi.com. One such derivative, 3-((3R,4R)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile, was identified as a GSK-3β inhibitor with activity in the single-digit micromolar range nih.gov. Further optimization of this class of compounds has led to the development of derivatives with enhanced potency, exhibiting IC50 values in the nanomolar range nih.govmdpi.com. For instance, (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one demonstrated an IC50 value of 360 nM nih.govmdpi.com.
The mechanism of GSK-3β inhibition by these 7-chloro-9H-pyrimido[4,5-b]indole analogues has been characterized as ATP-competitive. This was demonstrated by testing a lead compound in the presence of increasing concentrations of ATP. The observed reduction in inhibitory potential with higher ATP concentrations, reflected by an increase in the IC50 values, suggests that the compound competes with ATP for binding to the kinase's active site nih.gov. This mode of inhibition is a common feature for many kinase inhibitors that target the highly conserved ATP-binding pocket nih.gov.
Molecular dynamics simulations have provided insights into the specific interactions between these inhibitors and the ATP-binding site of GSK-3β nih.govnih.gov. The 7-chloro-9H-pyrimido[4,5-b]indole scaffold is predicted to form stable hydrogen bonds with the backbone of hinge region residues, specifically Asp133 and Val135 nih.govnih.gov. The chloro-substituted aromatic ring of the scaffold orients towards a hydrophobic region within the kinase active site. Furthermore, the indole (B1671886) nitrogen of the scaffold plays a crucial role, as methylation of this nitrogen, which prevents it from acting as a hydrogen bond donor, results in a loss of activity on GSK-3β. This finding underscores the importance of this hydrogen bonding interaction for the inhibitory activity of this compound series nih.gov.
Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR-2, PDGFR-β, EGFR)
The 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold was specifically designed to act as an ATP-competitive, selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis nih.gov. A series of these compounds were synthesized and evaluated for their inhibitory activity against a panel of receptor tyrosine kinases.
The cellular inhibition assays confirmed that these compounds are highly selective for VEGFR-2, with minimal off-target inhibition of Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β) nih.gov. One of the most potent compounds in this series, 5-chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine, demonstrated an IC50 of 0.15 μM in a whole-cell VEGFR-2 inhibition assay. This potency was comparable to the standard VEGFR-2 inhibitor semaxinib (0.15 μM) and more potent than sunitinib (0.21 μM) and erlotinib (1.41 μM) in the same assay nih.gov. The strategic design of this scaffold has thus yielded a new class of potent and selective VEGFR-2 inhibitors.
| Compound | Target Kinase | IC50 (μM) |
| 5-chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine | VEGFR-2 | 0.15 |
| Semaxinib (standard) | VEGFR-2 | 0.15 |
| Sunitinib (standard) | VEGFR-2 | 0.21 |
| Erlotinib (standard) | VEGFR-2 | 1.41 |
Mitogen-Activated Protein Kinase Kinase (MKK7, MKK4) Inhibition
Derivatives of the 9H-pyrimido[4,5-b]indole scaffold have also been identified as dual inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7) nih.gov. These kinases are the only two known kinases in the MKK family that activate c-Jun N-terminal kinase (JNK), a critical component of signaling pathways involved in cell proliferation, differentiation, and apoptosis nih.gov. A patent from Bayer describes a 9-H-pyrimido[4,5-b]ind-6-ol-based scaffold for the dual inhibition of MKK4 and MKK7 nih.gov. Another series of 4-phenyl-pyrimido[4,5-b]indoles were also developed as inhibitors of MKK7 and MKK4 nih.gov. These findings indicate that the pyrimido[4,5-b]indole core can be adapted to target specific components of the MAPK signaling cascade.
Bromodomain and Extra-Terminal (BET) Protein Inhibition
In addition to kinase inhibition, the 9H-pyrimido[4,5-b]indole framework has been successfully utilized to develop potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins mdpi.com. BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription, and their inhibition is a promising therapeutic strategy in oncology and inflammatory diseases.
By incorporating an indole or a quinoline moiety into the 9H-pyrimido[4,5-b]indole core, a series of small molecules were identified that exhibit high binding affinities to BET proteins. One such compound, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole, demonstrated excellent potency. A co-crystal structure of this compound with the second bromodomain (BD2) of BRD4 provided a structural basis for its high binding affinity. This compound was also found to be a highly selective inhibitor of BET proteins when tested against other bromodomain-containing proteins mdpi.com.
Microtubule Targeting Agents (MTA)
Analogues of 4-chloro-7-methyl-9H-pyrimido[4,5-b]indole have been identified as potent microtubule targeting agents (MTAs). These compounds disrupt the dynamic nature of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and migration. The therapeutic efficacy of many successful anticancer agents relies on their ability to interfere with microtubule dynamics.
Research has demonstrated that pyrimido[4,5-b]indole analogues exert their effects by binding to tubulin, the protein subunit of microtubules. Specifically, they interact with the colchicine binding site on β-tubulin, located at its interface with α-tubulin. This binding is non-overlapping with other sites, such as those for taxanes or vinca alkaloids.
Molecular modeling studies have elucidated the nature of this interaction. The pyrimido[4,5-b]indole scaffold typically forms hydrophobic interactions with key amino acid residues within the colchicine pocket. Docking studies of related compounds into the tubulin crystal structure (PDB ID: 4O2B) show that the tricyclic system overlaps with the C-ring of colchicine, engaging in hydrophobic interactions with residues like Alaα180, Valα181, Leuβ248, Asnβ258, Metβ259, Thrβ314, and Lysβ352. nih.gov The ability of these compounds to inhibit the binding of radiolabeled colchicine to tubulin further confirms their interaction with this specific site.
The primary mechanism by which pyrimido[4,5-b]indole analogues perturb microtubule dynamics is through depolymerization. By occupying the colchicine binding site, these agents inhibit tubulin assembly, leading to a net loss of cellular microtubules. This disruption of the microtubule network halts the cell cycle, typically in the G2/M phase, and can subsequently trigger apoptosis or cell death.
Interestingly, certain derivatives, specifically 5-chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines, have been described as "Janus compounds," exhibiting mixed effects reminiscent of both microtubule depolymerizers and stabilizers. While they inhibit cellular proliferation, their impact on the microtubule network is unique, causing effects associated with both classes of agents.
A significant challenge in cancer chemotherapy is the development of drug resistance. Two common mechanisms of resistance to microtubule targeting drugs like taxanes and vinca alkaloids are the overexpression of the P-glycoprotein (Pgp) efflux pump and the expression of the βIII-tubulin isotype. nih.gov
Pyrimido[4,5-b]indole analogues have shown considerable promise in overcoming these resistance mechanisms. nih.govaacrjournals.org Many colchicine-site binding agents are not substrates for the Pgp pump, allowing them to accumulate in resistant cells and exert their cytotoxic effects. nih.gov Studies have shown that pyrimido[4,5-b]indole derivatives retain their potency in cell lines that express high levels of Pgp. Similarly, these compounds have demonstrated efficacy against cells expressing the βIII-tubulin isotype, a mechanism that can confer resistance to other MTAs. nih.govaacrjournals.org This ability to circumvent clinically relevant resistance mechanisms makes the pyrimido[4,5-b]indole scaffold an attractive candidate for the development of new anticancer agents. nih.gov
Table 1: Activity of Pyrimido[4,5-b]indole Analogues in Drug-Resistant Cell Lines
| Compound Type | Resistance Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Pyrimido[4,5-b]indole-4-amines | P-glycoprotein (Pgp) expression | Effective in cells expressing Pgp | nih.gov |
| Pyrimido[4,5-b]indole-4-amines | βIII-tubulin expression | Effective in cells expressing βIII-tubulin | nih.gov |
| Janus Compounds (5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines) | P-glycoprotein (Pgp) expression | Showed efficacy in Pgp-expressing cells | |
| Janus Compounds (5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines) | βIII-tubulin expression | Showed efficacy in βIII-tubulin expressing cells |
Other Investigated Biological Activities
Beyond their role as microtubule inhibitors, derivatives of the pyrimido[4,5-b]indole scaffold have been explored for their inhibitory activity against other important cancer-related targets.
The Mouse Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. In many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. Inhibiting the MDM2-p53 interaction is a validated strategy for reactivating p53 function.
Recent studies have identified novel hybrid structures incorporating the pyrimido[4,5-b]indole core with a 1,2,4-oxadiazole moiety as potential MDM2 inhibitors. google.comnih.gov In one study, a derivative featuring a nitro group on the oxadiazole ring demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 1.1 μM. google.com This activity is potentially attributable to MDM2 inhibition, suggesting that these hybrid structures are promising leads for further investigation as agents that can restore p53 function. google.comnih.gov
Table 2: MDM2 Inhibition by a Pyrimido[4,5-b]indole Derivative
| Compound | Target | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrimido-indole-oxadiazole derivative (12c) | MDM2 (putative) | MCF-7 | 1.1 μM | google.com |
| Compound 12c + Doxorubicin | MDM2 (putative) | MCF-7 | 0.63 μM | google.com |
Thymidylate synthase (TS) is a critical enzyme in the DNA synthesis pathway, responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). As such, it is a well-established target for cytotoxic anticancer drugs.
Researchers have designed and synthesized pyrimido[4,5-b]indole derivatives as single agents with dual-action capabilities, targeting both receptor tyrosine kinases and human thymidylate synthase (hTS). nih.govaacrjournals.orgacs.org Specifically, compounds based on a 5-(thioaryl)-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold were found to inhibit hTS. aacrjournals.org In one study, derivatives with 2-naphthyl, 4-methoxyphenyl, and 4-chlorophenyl substitutions were identified as nanomolar inhibitors of hTS, with potency comparable to or better than the standard TS inhibitor raltitrexed. aacrjournals.org This dual-inhibitor approach aims to create single molecules that can simultaneously block angiogenesis and induce direct cytotoxicity, offering a potential combination therapy within a single agent. nih.govacs.org
Toll-like Receptor 4 (TLR4) Ligand Activity
There is currently no direct scientific literature available that specifically identifies this compound as a ligand for Toll-like Receptor 4 (TLR4). However, research into structurally related compounds provides some context for the potential interaction of the broader pyrimidoindole scaffold with the innate immune system.
Studies have been conducted on a different isomer, the pyrimido[5,4-b]indole scaffold, which has been identified as a novel chemotype for TLR4 agonism. nih.govnih.govacs.org A high-throughput screen revealed that substituted pyrimido[5,4-b]indoles can act as potent activators of NF-κB, a key transcription factor in the TLR4 signaling pathway. nih.govacs.org The most potent of these compounds were found to selectively stimulate both human and mouse TLR4. nih.gov
Further structure-activity relationship (SAR) studies on these pyrimido[5,4-b]indoles demonstrated that modifications to the carboxamide, N-3, and N-5 positions of the molecule could modulate the TLR4-dependent production of cytokines. nih.gov For instance, certain analogues with phenyl and substituted phenyl carboxamides were shown to skew the immune response towards the type I interferon pathway, as evidenced by lower IL-6 release and higher IP-10 production. nih.gov Computational modeling suggests that these active pyrimido[5,4-b]indole compounds likely bind to the MD-2 co-receptor of the TLR4/MD-2 complex. nih.govacs.org
It is crucial to emphasize that these findings pertain to the pyrimido[5,4-b]indole core structure and not the 9H-pyrimido[4,5-b]indole scaffold of the compound . The difference in the arrangement of the nitrogen atoms within the pyrimidine (B1678525) ring and the fusion to the indole ring system can significantly alter the three-dimensional shape and electronic properties of the molecule, and therefore its ability to bind to specific biological targets. As such, the TLR4 agonist activity of pyrimido[5,4-b]indoles does not directly imply similar activity for this compound. Further research is required to determine if this specific compound or its close analogues interact with TLR4.
Table 1: Investigated Analogues of the Pyrimido[5,4-b]indole Scaffold and their TLR4 Activity This table is based on data for the pyrimido[5,4-b]indole scaffold, a structural isomer of the 9H-pyrimido[4,5-b]indole core.
| Compound | Scaffold | Key Structural Features | Observed TLR4 Activity |
| Compound 1 (semioptimized lead) | Pyrimido[5,4-b]indole | N5 methyl derivative | TLR4 agonist |
| Compound 36 | Pyrimido[5,4-b]indole | Phenyl group at C8 position | Potent human TLR4 agonist (submicromolar activity) |
| Compound 39 | Pyrimido[5,4-b]indole | β-naphthyl group at C8 position | Potent TLR4 agonist |
Modulation of Hematopoietic Stem Cell Expansion
A significant body of research has identified derivatives of the 9H-pyrimido[4,5-b]indole scaffold as potent modulators of hematopoietic stem cell (HSC) expansion. nih.govresearchgate.netnih.govgoogle.com These compounds have shown the ability to promote the ex vivo expansion of human HSC populations, a critical need for various therapeutic applications, including hematopoietic stem cell transplantation. nih.govh1.co
One of the most well-characterized analogues is the compound UM171. nih.govh1.co In a screening of over 5,200 small molecules, UM171, a pyrimidoindole derivative, was identified as a potent inducer of HSC self-renewal. h1.co Structure-activity relationship (SAR) studies that led to the development of UM171 from an earlier analogue, UM729, demonstrated a significant increase in potency. UM171 was found to be 10 to 20 times more potent than UM729, with effective concentrations in the nanomolar range for stimulating the expansion of the HSC-enriched CD34+CD45RA- cell population. nih.gov
The mechanism of action of these pyrimido[4,5-b]indole derivatives in HSC expansion is notably independent of the aryl hydrocarbon receptor (AhR) pathway. google.com This is a key distinction from other known HSC expansion agents, such as StemRegenin 1 (SR1), which is an AhR antagonist. nih.govgoogle.com In fact, studies have shown that pyrimido[4,5-b]indole derivatives can work in combination with SR1 to achieve even greater HSC expansion than either compound alone. nih.gov
Research into the synthesis and evaluation of a series of 37 pyrimidoindole analogues further confirmed the potential of this chemical class. researchgate.net From this library, six compounds were identified as potent promoters of HSC ex vivo expansion. One particular analogue, designated as compound 11 in the study, was found to be highly effective in stimulating the expansion of umbilical cord blood-derived CD34+ and the more primitive CD34+CD38- cell populations. researchgate.net Initial findings suggest that this analogue promotes the absolute number of long-term HSCs while inhibiting their differentiation. researchgate.net
Table 2: Activity of Key 9H-Pyrimido[4,5-b]indole Analogues in Hematopoietic Stem Cell Expansion
| Compound | Key Structural Features | Effect on HSCs | Mechanism of Action |
| UM729 | Pyrimido[4,5-b]indole core | Promotes ex vivo expansion of CD34+CD45RA- cells | AhR-independent |
| UM171 | Optimized analogue of UM729 | 10-20 times more potent than UM729 in expanding CD34+CD45RA- cells; promotes long-term HSC self-renewal | AhR-independent; enhances self-renewal machinery of long-term HSCs |
| Analogue 11 | Pyrimido[4,5-b]indole core | Potent stimulator of ex vivo expansion of UCB CD34+ and CD34+CD38- cells; inhibits differentiation | Presumed AhR-independent |
Advanced Analytical and Computational Methodologies in 4 Chloro 7 Methyl 9h Pyrimido 4,5 B Indole Research
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of newly synthesized compounds. For 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic and methyl protons. The chemical shifts (δ) of the protons on the indole (B1671886) and pyrimidine (B1678525) rings are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl group. The coupling patterns (spin-spin splitting) between adjacent protons would provide crucial information about their relative positions. For instance, protons on the benzene (B151609) ring portion of the indole nucleus would likely appear as a set of coupled doublets or multiplets, with their specific shifts indicating the substitution pattern. The methyl protons would typically appear as a singlet in the upfield region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. For example, the carbon atom attached to the chlorine (C4) would be significantly deshielded and appear at a downfield chemical shift. The carbon of the methyl group would resonate at a characteristic upfield position.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~2.5 | ~21 |
| Aromatic CH | 7.0 - 8.5 | 110 - 150 |
| NH | >10.0 | - |
| Quaternary C | - | 115 - 160 |
| C-Cl | - | >150 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.
MS: In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be visible for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.
HRMS: High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₁H₈ClN₃), the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence. For instance, various substituted 9H-pyrimido[4,5-b]indoles have been characterized using HRMS to confirm their elemental composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations of the indole ring, as well as C=N and C=C stretching vibrations from the pyrimidine and indole rings. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (indole) | 3200-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=N Stretch (pyrimidine) | 1630-1680 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-Cl Stretch | 600-800 |
X-ray Crystallography for Precise Molecular Structure Determination and Ligand-Target Complex Analysis
Furthermore, X-ray crystallography is instrumental in understanding drug-target interactions. By co-crystallizing a ligand such as a pyrimido[4,5-b]indole derivative with its biological target (e.g., a protein kinase), the precise binding mode can be elucidated. This information is invaluable for structure-based drug design, allowing for the optimization of the ligand to improve its binding affinity and selectivity.
In Silico Approaches to Pyrimido[4,5-b]indole Drug Design and Mechanism Elucidation
Computational, or in silico, methods are increasingly used in drug discovery to predict the properties of molecules and to guide the design of new therapeutic agents.
Molecular Docking for Binding Affinity Prediction and Pose Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is widely used to screen virtual libraries of compounds and to predict the binding affinity of a ligand for a particular target.
In the context of this compound, molecular docking studies could be employed to predict its interaction with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.gov The docking process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the binding energy for different orientations. The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, molecular docking of related pyrimido[4,5-b]indole derivatives has been used to understand their binding to kinases like RET and TRK. nih.gov These studies can reveal the importance of specific functional groups for binding and guide the synthesis of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Stability
Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic nature of ligand-protein interactions over time, providing insights that static models cannot. For derivatives of the pyrimido[4,5-b]indole scaffold, MD simulations have been instrumental in characterizing the stability of binding poses and identifying key intermolecular interactions within the target protein's active site.
In a notable study on 7-chloro-9H-pyrimido[4,5-b]indole derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), extensive MD simulations, run for a duration of 1 microsecond (µs), were conducted to explore the putative binding modes of the most potent compounds. mdpi.com These simulations revealed that the core 7-chloro-9H-pyrimido[4,5-b]indole scaffold maintains highly stable interactions with the backbone of crucial hinge residues, such as Asp133 and Val135, within the ATP binding pocket of GSK-3β. mdpi.com The stability of these hydrogen bonds throughout the simulation is a key determinant of the inhibitor's affinity.
| Structural Component of Inhibitor | Interacting Residue(s) in GSK-3β | Type of Interaction | Observation from Simulation |
|---|---|---|---|
| Pyrimido[4,5-b]indole Scaffold | Asp133, Val135 (Hinge Region) | Hydrogen Bonding | Interactions remained stable throughout the 1 µs simulation. |
| 7-Chloroindole Ring | Hydrophobic Region I | Hydrophobic Interactions | Consistent orientation towards the hydrophobic pocket, enhancing binding. |
| Cyanoethyl Piperidine (B6355638) Moiety | (Not specified) | Hydrogen Bonding | The nitrile group was identified as crucial for forming key hydrogen bond interactions. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds and for providing insights into the structural features that govern their potency. mdpi.com
For the broader class of pyrimido[4,5-b]indoles, structure-activity relationship (SAR) studies have been crucial in identifying the structural requirements for biological activity. For instance, research on pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents revealed that substitution at the 2-position with either a methyl or an amino group is important for potent activity. nih.gov Such SAR data forms the essential foundation for building a robust QSAR model.
A typical 3D-QSAR study, such as one using Comparative Molecular Field Analysis (CoMFA), involves several key steps mdpi.com:
Dataset Assembly : A series of structurally related compounds (e.g., analogs of this compound) with experimentally determined biological activities (such as IC₅₀ values) is collected.
Molecular Alignment : The compounds are structurally aligned based on a common scaffold or a pharmacophore model.
Field Calculation : Steric and electrostatic interaction fields are calculated for each molecule in the dataset using virtual probes.
Model Generation : Statistical methods, like Partial Least Squares (PLS) regression, are employed to create a correlation model between the calculated fields (the independent variables) and the biological activities (the dependent variable).
The resulting QSAR model can be visualized with contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. This provides a clear guide for designing new compounds with enhanced potency.
| Compound | Substituent (R¹) | Substituent (R²) | Experimental pIC₅₀ | Predicted pIC₅₀ |
|---|---|---|---|---|
| 1 | -H | -Phenyl | 6.5 | 6.4 |
| 2 | -CH₃ | -Phenyl | 7.2 | 7.1 |
| 3 | -NH₂ | -Phenyl | 7.4 | 7.5 |
| 4 | -CH₃ | -4-Methoxyphenyl | 7.8 | 7.7 |
| 5 | -CH₃ | -4-Chlorophenyl | 7.5 | 7.6 |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. mdpi.com These methods are used to calculate a variety of molecular properties that are difficult or impossible to determine experimentally. While specific DFT studies on this compound are not prominent, the methodology has been extensively applied to structurally similar molecules like chloro-substituted azaindole derivatives. mdpi.commdpi.com
DFT calculations can be employed to determine several key properties of the this compound molecule:
Optimized Geometry : DFT can predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
Electronic Properties : Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding. researchgate.net
Vibrational Frequencies : Theoretical vibrational spectra can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. mdpi.com
These theoretical calculations provide a detailed electronic-level understanding of the molecule, complementing experimental data and guiding further chemical modifications to optimize its properties.
| Parameter/Output | Description | Relevance in Drug Design |
|---|---|---|
| Functional (e.g., B3LYP, ωB97X-D) | Approximation used to describe the exchange-correlation energy. | Choice of functional affects the accuracy of calculated properties. Dispersion-corrected functionals (-D) are important for non-covalent interactions. |
| Basis Set (e.g., 6-311++G(d,p)) | Set of mathematical functions used to build the molecular orbitals. | A larger, more flexible basis set generally leads to more accurate results. |
| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides the foundational structure for docking and MD simulations. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap indicates chemical reactivity and stability. |
| MEP Map | A 3D map of the electrostatic potential on the molecule's surface. | Helps predict sites for intermolecular interactions with a biological target. |
Emerging Research Directions and Future Prospects for 4 Chloro 7 Methyl 9h Pyrimido 4,5 B Indole and Its Analogues
Development of Novel and Green Synthetic Strategies
The synthesis of the pyrimido[4,5-b]indole core is undergoing significant evolution, with a growing emphasis on environmentally friendly and efficient methodologies. Traditional multi-step syntheses are often hampered by the use of harsh reagents and stoichiometric amounts of strong acids or bases, which are inconsistent with the principles of green chemistry.
Recent advancements are centered on multi-component reactions (MCRs), which offer atom economy, productivity, and ease of execution by starting with simple, commercially available materials. A notable development is a four-component, transition-metal-free synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles. mdpi.comresearchgate.net This one-pot reaction utilizes indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide as the sole nitrogen source, forming four C-N bonds in a single process. mdpi.comresearchgate.net
Other innovative and green approaches include:
Mechanochemical Synthesis: Using a ball-mill for a solvent-free and catalyst-free reaction of 1,3-diketones, 6-aminouracil, and aromatic aldehydes has proven to be a cost-effective and efficient pathway. researchgate.netrsc.org
Magnetic Nanocatalysts: An eco-friendly approach employs a bio-based magnetic nanocatalyst (Fe3O4@nano-cellulose/Sb(V)) under solvent-free conditions, allowing for easy separation and reuse of the catalyst. sharif.edu
Microwave-Assisted Synthesis: This technique accelerates the synthesis of pyrazolopyridines and other fused systems, often leading to higher yields in shorter reaction times.
These modern strategies not only enhance the efficiency of synthesizing pyrimido[4,5-b]indole derivatives but also align with the increasing demand for sustainable chemical processes in drug discovery. ijrpr.com
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The versatility of the pyrimido[4,5-b]indole scaffold allows it to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery. mssm.edu While its role as a kinase inhibitor is well-documented, current research is expanding into new and previously unexplored therapeutic applications.
Emerging Biological Targets for Pyrimido[4,5-b]indole Analogues
| Target Protein/Pathway | Therapeutic Area | Key Findings |
| MDM2-p53 Interaction | Oncology | Novel pyrimido-indole-oxadiazole hybrids have been developed as inhibitors of the MDM2-p53 interaction, aiming to restore the tumor-suppressing function of p53. One promising candidate showed an IC50 of 1.1 μM. nih.gov |
| RET and TRK Kinases | Oncology | Derivatives have been identified as dual inhibitors of RET and TRK kinases, which are implicated in various cancers. This dual activity could address resistance mechanisms seen with selective inhibitors. nih.govnih.gov |
| Microtubule Depolymerization | Oncology | Certain pyrimido[4,5-b]indole-4-amines act as potent microtubule depolymerizing agents, binding to the colchicine site on tubulin and showing efficacy against multidrug-resistant cancer cells. nih.gov |
| Hematopoietic Stem Cell (HSC) Expansion | Hematology / Regenerative Medicine | Patented derivatives have been shown to promote the ex-vivo expansion of HSCs, which is crucial for therapies related to bone marrow failure and other hematological disorders. nih.gov |
| DNA Gyrase and Topoisomerase IV | Infectious Diseases | The scaffold is being investigated for the development of dual-targeting antibacterial agents against multidrug-resistant Gram-negative pathogens. researchgate.net |
This expansion into new biological arenas highlights the scaffold's adaptability. For instance, its application in HSC expansion represents a significant shift from its traditional use in oncology and opens up possibilities in regenerative medicine. nih.gov Furthermore, the development of dual RET/TRK inhibitors demonstrates a strategic approach to overcoming drug resistance in cancer therapy. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and the design of pyrimido[4,5-b]indole analogues is no exception. These computational tools accelerate the identification of novel drug candidates and optimize their properties, significantly reducing time and costs. nih.gov
Key applications of AI/ML in this context include:
Structure-Based Drug Design: AI can predict the 3D structure of target proteins, enabling the design of molecules that fit precisely into the binding site. nih.gov For pyrimido[4,5-b]indole derivatives, molecular docking and molecular dynamics (MD) simulations are already being used to understand their binding modes with targets like the colchicine site of tubulin and the MDM2 protein. nih.govnih.gov
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds before they are synthesized. This allows researchers to prioritize the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a vast chemical space to identify novel and potent pyrimido[4,5-b]indole derivatives. benthamscience.com
Synthesis Planning: AI tools can devise efficient synthetic routes for target molecules, including those with the complex pyrimido[4,5-b]indole core.
By combining computational predictions with experimental validation, researchers can navigate the complex structure-activity relationships of these compounds more effectively, leading to the faster development of optimized clinical candidates. springernature.com
Comparative Analysis with Other Fused Indole (B1671886) Scaffolds (e.g., Pyrazolo[4,3-b]indoles)
The therapeutic potential of the pyrimido[4,5-b]indole scaffold is best understood in the context of other fused indole heterocycles. Comparative analyses help to delineate the unique advantages of this particular ring system in terms of potency, selectivity, and drug-like properties.
Comparative Overview of Fused Indole Scaffolds
| Scaffold | Key Structural Feature | Common Biological Targets | Notable Characteristics & Differences |
| Pyrimido[4,5-b]indoles | Pyrimidine (B1678525) ring fused to the [b] face of indole. | Kinases (RET, TRK, EGFR), MDM2, Tubulin. mssm.edunih.govnih.gov | Exhibits broad-spectrum activity. The pyrimidine moiety offers multiple points for substitution, allowing fine-tuning of activity and properties. mssm.edu |
| Pyrazolo[3,4-b]pyridines | Pyrazole ring fused to a pyridine ring. Not a direct indole fuse, but a related bicyclic system often compared. | Kinases (PIM-1), HIV Reverse Transcriptase. nih.govmdpi.com | Often explored for anticancer and antiviral activities. The arrangement of nitrogen atoms in the pyrazole ring provides different hydrogen bonding patterns compared to the pyrimidine ring in pyrimido[4,5-b]indoles. nih.govmdpi.com |
| Pyrimido[5,4-b]indoles | Isomeric form with the pyrimidine ring fused differently to the indole. | Toll-Like Receptor 4 (TLR4). nih.govnih.gov | Primarily investigated as immunomodulatory agents, particularly as TLR4 agonists, distinguishing their therapeutic focus from the [4,5-b] isomers which are more common in oncology. nih.govnih.gov |
| Pyrido[2,3-d]pyrimidines | A pyridine ring fused to a pyrimidine ring. Lacks the indole core but is a related bicyclic system. | Kinases (Ephrin receptor, MAPK14). mdpi.com | Studied for kinase inhibition in cancer therapy. The absence of the indole's benzene (B151609) ring alters the planarity and electronic properties of the scaffold. mdpi.com |
The pyrimido[4,5-b]indole scaffold is of particular interest due to the wide range of pharmacological activities associated with it, from anticancer to hematopoietic stem-cell expansion activities. mssm.edu In contrast, its isomer, pyrimido[5,4-b]indole, has been more specifically explored for its role in immunology as a TLR4 ligand. nih.govnih.gov Fused systems like pyrazolo[3,4-b]pyridines, while also potent kinase inhibitors, offer a different heterocyclic arrangement that can influence target selectivity and physicochemical properties. nih.govmdpi.com These comparisons underscore the subtle yet critical impact of scaffold architecture on biological function and guide medicinal chemists in selecting the most appropriate core structure for a given therapeutic target.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole?
The synthesis typically involves cyclization and functionalization steps. A common method uses HCl gas to precipitate intermediates, as demonstrated by dissolving the precursor compound in chloroform/ethyl acetate, followed by HCl gas saturation to yield the hydrochloride salt (70% yield, TLC Rf = 0.27) . Alternative Pd-catalyzed amidation strategies have been reported, where coupling reactions with substituted anilines in the presence of HCl and n-butanol yield derivatives (e.g., 79% yield for N4-(3,4,5-trimethoxyphenyl) derivatives) .
Q. How is the compound characterized using spectroscopic and analytical methods?
Characterization relies on:
- 1H NMR : Distinct chemical shifts for aromatic protons (e.g., δ 8.89–8.71 ppm for thiophene-substituted derivatives) and alkyl groups (e.g., δ 4.49 ppm for n-butyl chains) .
- TLC : Rf values (e.g., 0.12–0.50) and melting points (>250°C for hydrochloride salts) confirm purity .
- LC-MS : Molecular ion peaks (e.g., m/z = 351 [M+H]+) and elemental analysis (e.g., C: 82.45%, H: 5.23% for C24H18N2O) validate molecular formulas .
Q. What safety precautions are necessary when handling this compound?
While not classified as acutely toxic, it may decompose under heat to release hazardous gases. Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles).
- Avoidance of oxidizers and high-temperature exposure .
- Proper waste disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization strategies include:
- Solvent selection : n-Butanol or isopropanol improves solubility during reflux .
- Catalyst tuning : Pd-based catalysts enhance coupling efficiency in cyclization reactions .
- Reaction time : Extended durations (e.g., 72 hours for N4-ethyl derivatives) increase conversion but may reduce selectivity .
- Temperature control : Reflux at 80–100°C balances reaction rate and side-product formation .
Q. How can researchers address discrepancies in spectroscopic data during structural validation?
Discrepancies between calculated and observed data (e.g., CHN analysis or NMR shifts) require:
- Cross-validation : Compare LC-MS, IR, and 1H NMR datasets. For example, IR bands at 1635 cm⁻¹ (C=N stretch) and 1580 cm⁻¹ (aromatic C=C) confirm pyrimidoindole core integrity .
- X-ray crystallography : Resolve ambiguous proton environments, as demonstrated for kinase inhibitor derivatives .
- Isotopic labeling : Trace reaction pathways to identify byproducts or degradation .
Q. What structural modifications enhance biological activity, such as kinase inhibition?
Key modifications include:
- Substitution at N4 : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) improve binding to glycogen synthase kinase-3β (GSK-3β) .
- Alkyl chain length : Longer chains (e.g., hexyl vs. butyl) modulate lipophilicity and cellular permeability .
- Heterocyclic appendages : Thiophene or pyridine rings at the 2-position enhance selectivity (e.g., IC50 values < 1 μM for GSK-3β inhibitors) .
Data Contradiction and Resolution
Q. How should conflicting solubility or stability data be interpreted?
Discrepancies often arise from solvent polarity or storage conditions. For example:
Q. What methodologies resolve conflicting bioactivity results across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
